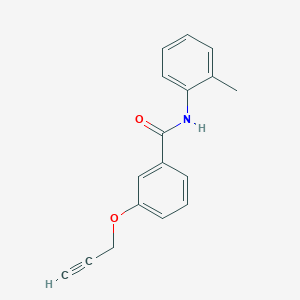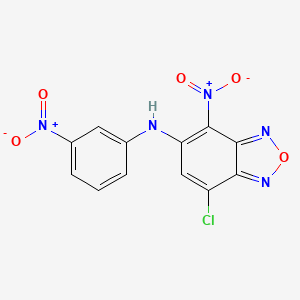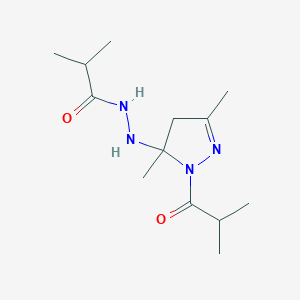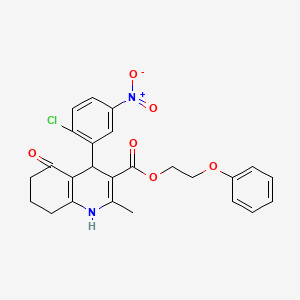
N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide, also known as MPAPOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzamides and is known to exhibit various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in the brain. N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide in lab experiments include its high purity and high yield synthesis. However, the limitations of using N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide in lab experiments include the limited understanding of its mechanism of action and its potential side effects.
Direcciones Futuras
There are several future directions for the research of N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide. One direction is to further explore its potential use as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to further understand its mechanism of action and to identify potential side effects. Additionally, future research could explore the potential use of N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide as a neuroprotective agent and as an anti-inflammatory agent.
Métodos De Síntesis
The synthesis of N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide is a multi-step process that involves the reaction of 2-methylbenzoyl chloride with propargyl alcohol to form 2-methylphenyl propargyl ether. This intermediate is then reacted with 3-aminobenzoic acid to form the final product, N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide. The synthesis of N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide has been optimized to yield high purity and high yields.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide has shown promising results in various scientific research applications. It has been studied for its potential use as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. N-(2-methylphenyl)-3-(2-propyn-1-yloxy)benzamide has also been studied for its potential use as a neuroprotective agent and as an anti-inflammatory agent.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-3-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-3-11-20-15-9-6-8-14(12-15)17(19)18-16-10-5-4-7-13(16)2/h1,4-10,12H,11H2,2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZWOBONDGMSOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-fluorophenyl)-4-(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)piperazine](/img/structure/B5104647.png)
![2-ethyl-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5104655.png)
![N-ethyl-6-(3-fluoro-4-methoxyphenyl)-N-(4-pyridinylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5104658.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5104666.png)
![2-[(3-methylphenyl)sulfonyl]-1-phenylethyl thiocyanate](/img/structure/B5104672.png)
![(1S*,5R*)-1,3,3-trimethyl-6-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-6-azabicyclo[3.2.1]octane](/img/structure/B5104679.png)
![4-[5-(4-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5104689.png)


![4-({4-[(3,4-dichlorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5104720.png)
![N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B5104724.png)

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5104738.png)